6,9-Dibenzyl-9H-purine
CAS No.: 160516-06-3
Cat. No.: VC15893586
Molecular Formula: C19H16N4
Molecular Weight: 300.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 160516-06-3 |
|---|---|
| Molecular Formula | C19H16N4 |
| Molecular Weight | 300.4 g/mol |
| IUPAC Name | 6,9-dibenzylpurine |
| Standard InChI | InChI=1S/C19H16N4/c1-3-7-15(8-4-1)11-17-18-19(21-13-20-17)23(14-22-18)12-16-9-5-2-6-10-16/h1-10,13-14H,11-12H2 |
| Standard InChI Key | YWMIDKOXBBMSTB-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)CC2=C3C(=NC=N2)N(C=N3)CC4=CC=CC=C4 |
Introduction
Overview
6,9-Dibenzyl-9H-purine (CAS: 160516-06-3) is a purine derivative characterized by benzyl substituents at the nitrogen atoms in positions 6 and 9 of the purine ring. This compound has garnered significant interest in medicinal chemistry due to its structural versatility and potential biological activities, particularly in oncology and antiviral research . Its molecular formula is , with a molecular weight of 300.36 g/mol . This review synthesizes data from peer-reviewed studies, patents, and chemical databases to provide a detailed analysis of its properties, synthesis, and applications.
Structural Characteristics and Molecular Properties
Core Structure and Stereochemistry
The purine core consists of fused pyrimidine and imidazole rings. X-ray crystallography studies of analogous purine derivatives reveal near-planar configurations, with dihedral angles between the purine ring and substituents ranging from 63.87° to 78.56° . In 6,9-dibenzyl-9H-purine, the benzyl groups introduce steric hindrance, influencing intermolecular interactions such as hydrogen bonding and π-π stacking .
Physicochemical Properties
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Solubility: Limited solubility in polar solvents (e.g., water) due to hydrophobic benzyl groups; soluble in DMSO and DMF .
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LogP: Predicted value of 3.6, indicating high lipophilicity .
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Hydrogen Bonding: No hydrogen bond donors; three acceptors (N1, N3, N7) .
Table 1: Key Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 300.36 g/mol |
| Topological Polar Surface | 43.6 Ų |
| Rotatable Bonds | 4 |
| Heavy Atoms | 23 |
Synthesis and Chemical Reactivity
Synthetic Routes
6,9-Dibenzyl-9H-purine is typically synthesized via nucleophilic substitution or Mitsunobu reactions:
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Nucleophilic Substitution:
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Mitsunobu Reaction:
Key Reaction Conditions
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Catalysts: Tetrabutylammonium iodide (TBAI) enhances reaction efficiency .
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Purification: Column chromatography with ethyl acetate/hexane gradients .
Table 2: Comparative Synthesis Yields
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Nucleophilic Substitution | 48 | >95 |
| Mitsunobu Reaction | 32 | 90 |
Biological Activities and Mechanisms
Anticancer Activity
6,9-Dibenzyl-9H-purine derivatives exhibit potent cytotoxicity against multiple cancer cell lines:
Neurological Applications
Derivatives with similar substituents show neuroprotective effects by inhibiting apoptotic pathways in neurons (e.g., 40% reduction in neuronal death at 10 μM) .
Applications in Medicinal Chemistry
Drug Design Considerations
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Selectivity: Bulky benzyl groups reduce off-target interactions compared to smaller alkyl substituents .
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SAR Insights:
Preclinical Development
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Lead Compound 7h: Outperforms cisplatin in four cancer models with an IC range of 1.5–3.8 μM .
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Formulation Challenges: High logP necessitates prodrug strategies (e.g., phosphate esters) for aqueous solubility .
Comparative Analysis with Structural Analogs
Table 3: Activity of Purine Derivatives
| Compound | Substituents (Positions 6/9) | IC (μM) | Target Cell Line |
|---|---|---|---|
| 6,9-Dibenzyl-9H-purine | Benzyl/Benzyl | 2.0–5.0 | HepG2, MCF7 |
| 6-Cl-9-cyclopentyl | Cl/Cyclopentyl | 3.8 | U-118 MG |
| 8-(4-phenoxyphenyl) | Phenoxy/Phenyl | 1.5 | HCT116 |
Future Directions
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